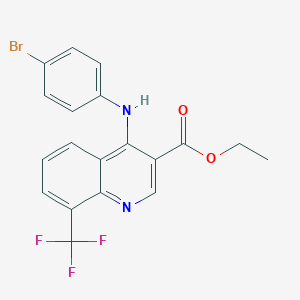![molecular formula C19H8Cl6N2O5S2 B284949 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM-TCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has two sulfonyl groups and three chloro substituents on the phenyl rings.
科学的研究の応用
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various tumor cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. The compound has also been studied for its potential use as a dopant in organic electronic devices, such as solar cells and light-emitting diodes.
作用機序
The exact mechanism of action of 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a scaffold for the synthesis of new anticancer agents with improved potency and selectivity. Additionally, the compound's potential use as a dopant in organic electronic devices and as a building block for the synthesis of new MOFs could be further explored. Finally, the compound's pharmacokinetics and toxicity in vivo could be investigated to determine its potential as a therapeutic agent.
合成法
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized via a three-step process involving the condensation of 2,4,5-trichloroaniline with 4,5-dichlorophthalic anhydride to form a bisanilide intermediate. The intermediate is then reacted with sulfuric acid to form the corresponding sulfonic acid derivative. Finally, the sulfonic acid derivative is cyclized with potassium carbonate to yield this compound.
特性
分子式 |
C19H8Cl6N2O5S2 |
|---|---|
分子量 |
621.1 g/mol |
IUPAC名 |
1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]benzimidazol-2-one |
InChI |
InChI=1S/C19H8Cl6N2O5S2/c20-9-5-13(24)17(7-11(9)22)33(29,30)26-15-3-1-2-4-16(15)27(19(26)28)34(31,32)18-8-12(23)10(21)6-14(18)25/h1-8H |
InChIキー |
DVUCECQCAQNMDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
